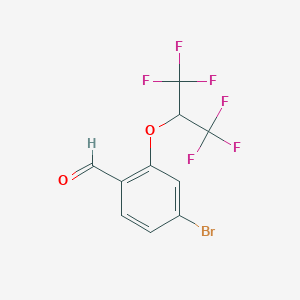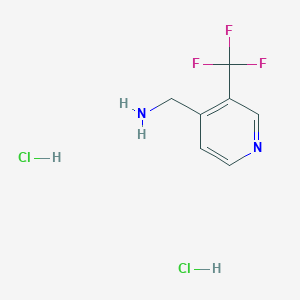
4-Fluoro-2-(((2,2,2-trifluoroéthyl)amino)méthyl)phénol
Vue d'ensemble
Description
“4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol” is a chemical compound with the molecular formula C9H9F4NO. It has a molecular weight of 209.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H7F4NO/c9-6-2-1-5(14)3-7(6)13-4-8(10,11)12/h1-3,13-14H,4H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, detailed crystallographic data or 3D structure information for this specific compound is not available in the searched resources.Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . More specific physical and chemical properties such as boiling point, refractive index, and density are not available in the searched resources.Applications De Recherche Scientifique
Synthèse organique
Ce composé sert d’intermédiaire polyvalent en synthèse organique. Sa structure unique permet l’introduction de groupes fluorés dans d’autres molécules, ce qui peut modifier considérablement leurs propriétés chimiques. Par exemple, le groupe trifluorométhyle peut augmenter la lipophilie d’une molécule, ce qui la rend plus susceptible de traverser les membranes cellulaires .
Développement pharmaceutique
En pharmacie, la nature électronégative des atomes de fluor peut être exploitée pour améliorer la stabilité métabolique des candidats médicaments. Ce composé pourrait être utilisé pour synthétiser des analogues fluorés de médicaments existants, ce qui pourrait conduire à des composés ayant des profils pharmacocinétiques améliorés .
Production agrochimique
La présence à la fois de composants aromatiques et fluorés fait de ce composé un candidat pour le développement de nouveaux produits agrochimiques. Ses caractéristiques structurelles peuvent contribuer à la création de pesticides ou d’herbicides ayant une efficacité et une sélectivité améliorées .
Science des matériaux
Les phénols fluorés comme le 4-Fluoro-2-(((2,2,2-trifluoroéthyl)amino)méthyl)phénol peuvent être utilisés dans la synthèse de matériaux avancés. Par exemple, ils peuvent être incorporés dans des polymères pour leur conférer des propriétés spéciales telles que la résistance aux solvants et aux produits chimiques .
Catalyse
Ce composé peut agir comme un ligand pour les catalyseurs métalliques de transition utilisés dans diverses réactions chimiques. Les atomes de fluor pourraient influencer les propriétés électroniques du centre métallique, conduisant potentiellement à des processus catalytiques plus efficaces .
Chimie analytique
En raison de sa structure fluorée distinctive, ce composé peut être utilisé comme standard ou réactif dans des techniques analytiques telles que la spectroscopie de résonance magnétique nucléaire (RMN) ou la spectrométrie de masse, aidant à l’identification et à la quantification de composés similaires .
Chimie de l’environnement
L’utilisation potentielle du composé en chimie de l’environnement réside dans sa capacité à interagir avec les polluants. Il pourrait être utilisé pour étudier la dégradation de produits chimiques nocifs, contribuant au développement de meilleures méthodes de décontamination .
Enseignement de la chimie
Enfin, en tant que composé ayant une structure complexe qui comprend à la fois des groupes amino et fluorés, il sert d’excellent outil d’enseignement en chimie, démontrant les principes de la conception moléculaire et de la chimie des groupes fonctionnels .
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their activity and subsequent biochemical reactions .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with laccase, an enzyme involved in the oxidation of phenolic compounds . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the enzyme’s activity and stability.
Cellular Effects
The effects of 4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it has been shown to undergo phase I and phase II metabolic reactions, including oxidation and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, where it can accumulate and exert its effects . The localization and accumulation of this compound can influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol is critical for understanding its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
4-fluoro-2-[(2,2,2-trifluoroethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-7-1-2-8(15)6(3-7)4-14-5-9(11,12)13/h1-3,14-15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEHJYUUHXCMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)
![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)
![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)




![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)
![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)

